甘氨酰半胱氨酸

描述

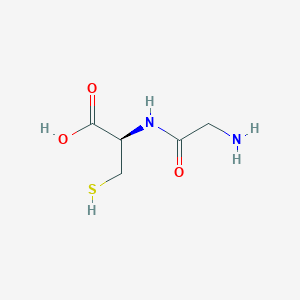

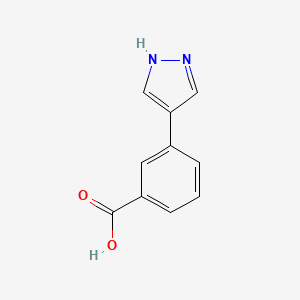

Glycylcysteine (GlyCys) is a dipeptide composed of the amino acids glycine and cysteine. It is a building block in the synthesis of larger peptides and can be involved in complexation with metals, which is of interest in fields such as nuclear medicine for the development of radiopharmaceuticals. The study of its complexes, such as with rhenium (V) oxo, provides insights into its coordination abilities and potential applications in medical imaging and therapy .

Synthesis Analysis

The synthesis of GlyCys can be achieved through various methods, including ligand exchange reactions. For instance, rhenium (V) oxo complexes with GlyCys have been synthesized starting from rhenium (V) oxo gluconate. This process involves the coordination of the peptide to the metal core, which is a critical step in the formation of the complex . Additionally, the Ugi four-component reaction has been utilized to synthesize fully protected derivatives of N-acetylcysteine and dipeptides like Cys-Gly, which is closely related to GlyCys. This method allows for the incorporation of various building blocks, expanding the potential for creating a wide range of peptide derivatives .

Molecular Structure Analysis

The molecular structure of GlyCys-related complexes can be characterized using techniques such as extended X-Ray absorption fine structure spectroscopy (EXAFS). For example, the EXAFS data analysis of rhenium (V) oxo complexes with GlyCys derivatives has provided detailed information on the coordination environment of the metal core, revealing the oxidation state and typical coordination patterns . The peptide backbone and side chains play a crucial role in the coordination, affecting the overall structure and properties of the complex.

Chemical Reactions Analysis

GlyCys and its derivatives participate in various chemical reactions, particularly in the formation of metal-peptide complexes. The coordination chemistry of these complexes is influenced by factors such as pH, which can alter the charge and coordination mode of the complex. For instance, the rhenium (V) oxo complex with GlyGlyCys (a derivative of GlyCys) shows different species at varying pH levels, transitioning from neutral to anionic as the pH increases . These reactions are essential for understanding the behavior of GlyCys in biological systems and its potential in therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of GlyCys and its complexes are determined by their molecular structure and the nature of their coordination with metals. Capillary electrophoresis (CE) coupled with UV absorption spectroscopy and mass spectroscopy has been used to study these properties. For example, the rhenium (V) oxo complex with GlyGlyCys exhibits different charges depending on the pH, which can be detected and characterized using these analytical techniques. The mass spectroscopic measurements confirm the complex compositions, providing a comprehensive understanding of the physical and chemical properties of these peptide-metal complexes .

科学研究应用

肽分析中的质谱法

甘氨酰半胱氨酸在研究肽段断裂途径中起着至关重要的作用。 含甘氨酰半胱氨酸肽的质谱分析有助于了解脱水过程以及各种中间体的形成 。这对于在复杂生物样品中识别和表征肽和蛋白质尤为重要。

作为代谢物的生化作用

在生物化学中,甘氨酰半胱氨酸被认为是一种代谢物,这意味着它是代谢的中间体或产物。 它的存在和水平可以表明各种代谢状态或疾病,使其成为代谢研究中宝贵的生物标志物 。

药物应用

甘氨酰半胱氨酸在药物方面具有潜在的应用。 虽然在药物制剂中的具体用途尚未得到广泛记录,但可以探索这种二肽作为赋形剂或在药物递送系统中的特性,以增强活性药物成分的稳定性或吸收 。

酶研究

在酶研究中,甘氨酰半胱氨酸因其参与激活甘氨酰自由基酶而备受关注。 这些酶在厌氧生物的代谢中起着关键作用,并由一个称为S-腺苷甲硫氨酸(rSAM)超家族的金属酶激活 。了解这一过程对于开发针对与这些酶相关的疾病的治疗方法至关重要。

化学合成

甘氨酰半胱氨酸可以衍生出具有独特特性的半胱氨酰自由基,在化学合成中得到利用。 它们被用于各种合成应用中,包括肽大环化和新型治疗剂的开发,突出了该化合物在合成化学中的多功能性 。

分子生物学研究

甘氨酰半胱氨酸在分子生物学中也很重要。它是甘氨酰自由基酶研究的一部分,这些酶仅在无氧条件下发挥作用,需要通过涉及甘氨酰半胱氨酸的特定过程激活。 这些研究对于理解这些酶的生物化学和生理学至关重要,这些酶在健康和疾病中具有重要意义 。

作用机制

Target of Action

Glycylcysteine, a dipeptide formed from glycine and L-cysteine residues , is a metabolite . It is capable of accepting a hydron from a donor (Bronsted acid) . .

Mode of Action

It is known to have a bronsted base property, indicating that it can accept a hydron from a donor . This property may play a role in its interactions with its targets.

Biochemical Pathways

It is known to be a metabolite , suggesting that it may play a role in metabolic processes

Result of Action

As a metabolite , it may play a role in various metabolic processes

属性

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c6-1-4(8)7-3(2-11)5(9)10/h3,11H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBYPDKTAJXHNI-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428632 | |

| Record name | glycylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57281-78-4 | |

| Record name | Glycyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57281-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | glycylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of glycylcysteine?

A1: Glycylcysteine is a dipeptide composed of glycine and cysteine linked by a peptide bond. Its molecular formula is C5H9NO3S, and its molecular weight is 163.19 g/mol. While specific spectroscopic data wasn't detailed in the provided research, peptides like glycylcysteine can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q2: Are there alternative compounds with similar biological activities to glycylcysteine?

A: Yes, research suggests that other cysteine-containing compounds share similar biological activities with glycylcysteine. For instance, both allyl-cysteine and γ-glutamyl-cysteine-ethylester exhibited inhibitory effects on osteoclastogenesis in vitro, similar to glycylcysteine []. These findings point towards the importance of the cysteine moiety in the observed biological activity.

Q3: What are the limitations of using glycylcysteine in its pure form for oral applications?

A: One major limitation is the low bioavailability of orally administered glycylcysteine. A pilot study in rats revealed that the bioavailability of the compound in an aqueous solution was only about 1% []. This low bioavailability suggests that the compound is likely being degraded or poorly absorbed in the digestive tract, leading to limited systemic availability. Further research is needed to explore alternative delivery methods or formulations that could enhance the bioavailability of glycylcysteine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)